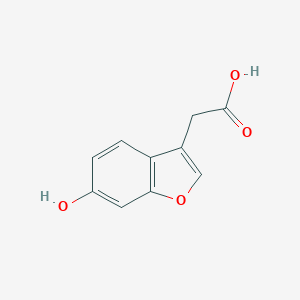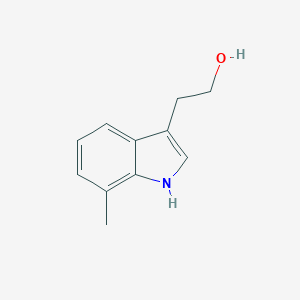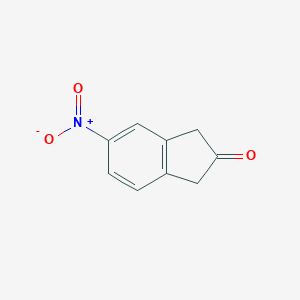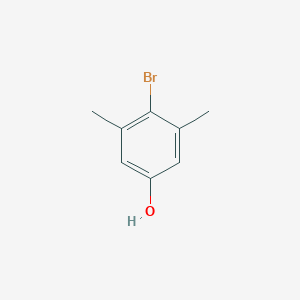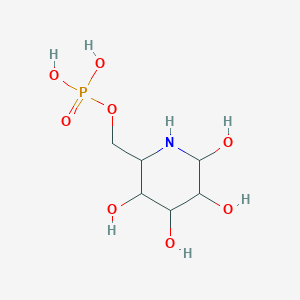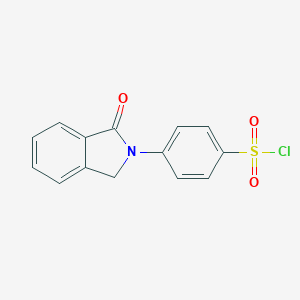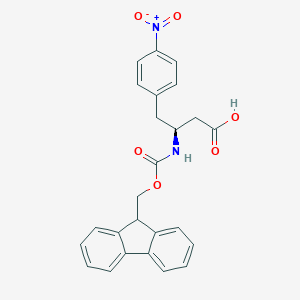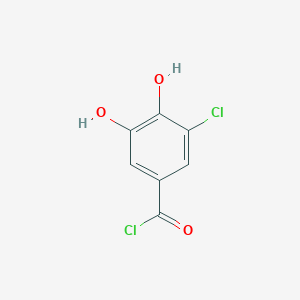
3-Chloro-4,5-dihydroxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5-dihydroxybenzoyl chloride, also known as CDC, is an important chemical compound that has been widely used in scientific research. It is a chlorinated derivative of 4,5-dihydroxybenzoic acid, which is a natural product found in many plants. CDC has been used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
Mechanism Of Action
3-Chloro-4,5-dihydroxybenzoyl chloride is an electrophilic reagent that reacts with nucleophiles, such as amino acids, peptides, and proteins. The reaction proceeds through the formation of an ester bond between 3-Chloro-4,5-dihydroxybenzoyl chloride and the nucleophile. The ester bond formation results in the modification of the nucleophile, which can lead to changes in the biochemical and physiological properties of the molecule.
Biochemical And Physiological Effects
3-Chloro-4,5-dihydroxybenzoyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 3-Chloro-4,5-dihydroxybenzoyl chloride has also been shown to have antitumor activity and antiviral activity. In addition, 3-Chloro-4,5-dihydroxybenzoyl chloride has been shown to modulate the immune response and to have anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
3-Chloro-4,5-dihydroxybenzoyl chloride has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also a versatile reagent that can be used in a wide range of reactions. However, 3-Chloro-4,5-dihydroxybenzoyl chloride has some limitations for lab experiments. It is a toxic compound that requires careful handling. It is also a reactive compound that can react with other molecules in the lab, leading to unwanted side reactions.
Future Directions
There are several future directions for the research on 3-Chloro-4,5-dihydroxybenzoyl chloride. One direction is to explore the use of 3-Chloro-4,5-dihydroxybenzoyl chloride in the synthesis of new pharmaceuticals with improved efficacy and safety profiles. Another direction is to investigate the mechanism of action of 3-Chloro-4,5-dihydroxybenzoyl chloride in more detail, to better understand its biochemical and physiological effects. Additionally, the development of new synthetic methods for 3-Chloro-4,5-dihydroxybenzoyl chloride could lead to more efficient and sustainable production of this important compound.
Conclusion:
In conclusion, 3-Chloro-4,5-dihydroxybenzoyl chloride is an important compound that has been widely used in scientific research. It has been used in the synthesis of various compounds and has shown promising results in the fields of biochemistry, pharmacology, and organic chemistry. 3-Chloro-4,5-dihydroxybenzoyl chloride has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the research on 3-Chloro-4,5-dihydroxybenzoyl chloride, which could lead to new discoveries and applications of this important compound.
Synthesis Methods
3-Chloro-4,5-dihydroxybenzoyl chloride can be synthesized by the reaction of 4,5-dihydroxybenzoic acid with thionyl chloride and phosphorus pentachloride. The reaction proceeds through the formation of an intermediate 4,5-dichloro-3-hydroxybenzoyl chloride, which is then chlorinated further to form 3-Chloro-4,5-dihydroxybenzoyl chloride. The synthesis of 3-Chloro-4,5-dihydroxybenzoyl chloride is relatively straightforward and can be performed on a large scale.
Scientific Research Applications
3-Chloro-4,5-dihydroxybenzoyl chloride has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of natural products, such as flavonoids and alkaloids. 3-Chloro-4,5-dihydroxybenzoyl chloride has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral agents. In addition, 3-Chloro-4,5-dihydroxybenzoyl chloride has been used as a reagent for the modification of proteins and peptides.
properties
CAS RN |
119735-20-5 |
|---|---|
Product Name |
3-Chloro-4,5-dihydroxybenzoyl chloride |
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3-chloro-4,5-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(7(9)12)2-5(10)6(4)11/h1-2,10-11H |
InChI Key |
AXPHXKHORNGRIK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
synonyms |
Benzoyl chloride, 3-chloro-4,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



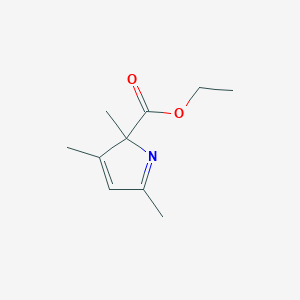
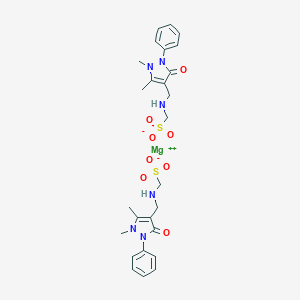
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
